molecular formula C7H4ClNO3S2 B1334629 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride CAS No. 551930-53-1

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride

Cat. No.: B1334629
CAS No.: 551930-53-1
M. Wt: 249.7 g/mol
InChI Key: SSGKBJJYLTYNQD-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules . This reactivity is exploited in the design of inhibitors and other bioactive compounds .

Comparison with Similar Compounds

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride can be compared with other similar compounds such as:

Biological Activity

5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with its mechanisms of action and structure-activity relationships (SAR).

This compound is characterized by:

  • Molecular Formula : C7_{7}H6_{6}ClN1_{1}O2_{2}S
  • Molecular Weight : Approximately 219.64 g/mol
  • Melting Point : 69ºC
  • Boiling Point : 432.9ºC at 760 mmHg

The compound features a sulfonyl chloride group, which is known for its high reactivity, particularly towards nucleophiles, making it a valuable intermediate in organic synthesis and drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have been shown to possess broad-spectrum activity against various bacterial and fungal strains. A study highlighted that certain isoxazole derivatives demonstrated low nanomolar activity against gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Table 1: Antimicrobial Activity of Isoxazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 0.1 µg/mL
Bicyclic isoxazoline derivativeCandida albicans0.25 µg/mL
Isoxazole pyrazole derivativeEscherichia coli0.37 µg/mL

Antiviral Activity

The antiviral potential of isoxazole-containing compounds has also been explored. For example, studies have indicated that certain derivatives can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. The mechanism often involves the inhibition of proteases or polymerases essential for viral replication .

Anticancer Activity

This compound has been evaluated for its anticancer properties in various studies. Preliminary screenings have shown that this compound can induce apoptosis in cancer cell lines, particularly those associated with colon cancer (HCT-116) .

Table 2: Anticancer Activity of Isoxazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
This compoundHCT-11617.7
Bicyclic isoxazoline derivativeMCF758.8
Isoxazole pyrazole derivativeA54922.4

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride group allows for the formation of covalent bonds with active site residues in enzymes such as acetylcholinesterase, leading to inhibition .
  • Disruption of Cellular Processes : By interfering with critical pathways such as apoptosis and cell cycle regulation, these compounds can induce cell death in cancer cells.
  • Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis or interference with protein synthesis has been suggested as a mode of action for antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of isoxazole derivatives aids in optimizing their biological activities. Variations in substituents on the isoxazole ring or thiophene moiety can significantly affect potency and selectivity against specific targets. For instance, modifications that enhance lipophilicity often lead to improved cellular uptake and bioavailability .

Case Studies

Recent studies have demonstrated the efficacy of isoxazole derivatives in preclinical models:

  • Antiviral Efficacy : A series of designed compounds based on the isoxazole scaffold exhibited potent inhibition against HIV protease, highlighting their potential as antiviral agents .
  • Cancer Treatment : Research involving the treatment of colon cancer cells with isoxazole derivatives showed promising results in reducing tumor growth and enhancing apoptosis through targeted mechanisms .

Properties

IUPAC Name

5-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-9-12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGKBJJYLTYNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383627
Record name 5-isoxazol-5-ylthiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551930-53-1
Record name 5-isoxazol-5-ylthiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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